2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrimidine-thioether moiety, a 1,4-dihydropyridinone core, and a 4-(trifluoromethoxy)phenyl substituent. Its design integrates multiple pharmacophoric elements:
- Pyrimidine-thioether group: The 4-methylpyrimidin-2-ylsulfanyl methyl group may enhance binding to enzymatic targets, as pyrimidine derivatives are known to interact with kinases and nucleotide-binding domains .
- Trifluoromethoxyphenyl group: The electron-withdrawing trifluoromethoxy group likely improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-7-8-25-20(26-13)33-12-15-9-17(29)18(31-2)10-28(15)11-19(30)27-14-3-5-16(6-4-14)32-21(22,23)24/h3-10H,11-12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMADJFAMXDBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H24N4O3S
Molecular Weight : 424.5 g/mol
CAS Number : 920200-22-2
The compound features a pyridinone core linked to a methoxy group and a thioether moiety connected to a methylpyrimidine ring. The presence of the trifluoromethoxy group enhances its bioactivity by influencing lipophilicity and molecular interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : Dihydropyrimidinones, such as this compound, have been shown to inhibit enzymes involved in nucleic acid synthesis, which is critical for cell proliferation. This inhibition can lead to antitumor effects in cancer cell lines.
- Receptor Interaction : The compound may interact with specific receptors that mediate cellular signaling pathways, potentially leading to anti-inflammatory or neuroprotective effects.
- Ion Channel Modulation : Some derivatives of dihydropyrimidines exhibit activity against ion channels, which can affect neuronal excitability and muscle contraction.
Biological Activity and Efficacy
Research has demonstrated that modifications in the chemical structure significantly influence the biological activity of dihydropyrimidinones. For example:
- Substituents at C-4 : The presence of a methoxy group at C-4 has been linked to enhanced anti-inflammatory activity. In contrast, substituents that are less electron-donating tend to reduce activity .
- Antitumor Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested in xenograft models showing significant tumor reduction when administered at appropriate dosages .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Anticancer Activity : A study on a structurally related compound demonstrated robust antitumor effects in Karpas-422 xenograft models when dosed at 160 mg/kg BID, highlighting the potential for clinical applications .
- Anti-inflammatory Effects : Another investigation revealed that certain dihydropyrimidinones exhibited concentration-dependent inhibition of inflammatory cytokines in cellular assays, suggesting therapeutic potential for inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications can enhance or diminish the biological efficacy of the compound:
| Modification | Effect on Activity |
|---|---|
| Methoxy at C-4 | Increases anti-inflammatory activity |
| Electron-withdrawing groups | Can enhance potency against certain targets |
| Thioether linkage | Influences enzyme inhibition properties |
Comparison with Similar Compounds
Key Observations :
- Thiadiazole -containing analogs (e.g., compound 7d) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM), suggesting that heterocyclic appendages improve anticancer activity .
Bioactivity and Mechanism of Action
Anticancer Activity
- Compound 7d (): Demonstrated selective cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil. Its thiadiazole-pyridine scaffold may inhibit topoisomerase II or tubulin polymerization .
- Thieno-pyrimidinyl Acetamides (): Show activity against kinases (e.g., EGFR, VEGFR) due to the thieno-pyrimidine core’s ability to mimic ATP-binding motifs .
- Target Compound: While direct data are lacking, its 1,4-dihydropyridinone moiety is redox-active and may induce oxidative stress or ferroptosis in cancer cells, similar to FINs (ferroptosis inducers) described in .
Enzyme Inhibition
- Pyrimidine-sulfanyl Acetamides (): Act as intermediates in synthesizing kinase inhibitors. The sulfanyl group facilitates covalent binding to cysteine residues in active sites .
- Dihydropyridine Derivatives (): Modulate calcium channels and NADPH oxidases, suggesting the target compound could influence ion homeostasis or redox signaling .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis typically involves sequential reactions such as:
- Sulfanyl group introduction : Reaction of pyrimidine derivatives with mercaptoacetamide intermediates under basic conditions (e.g., NaOH in DMF) .
- Acetamide coupling : Use of coupling agents like EDCl/HOBt for amide bond formation between the sulfanyl-pyridinone core and the trifluoromethoxyphenyl moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water to achieve >95% purity . Critical parameters include temperature control (60–80°C for amidation) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, trifluoromethoxy at the phenyl ring) and dihydropyridinone tautomerism .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z calculated for C₂₁H₂₀F₃N₃O₄S: 485.12) to rule out byproducts .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling guide mechanistic studies of its biological interactions?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinase targets) by aligning the pyrimidinyl-sulfanyl moiety in catalytic pockets .
- MD Simulations : Simulate ligand-protein stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to assess conformational dynamics over 100-ns trajectories .
- QSAR Analysis : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with inhibitory activity using datasets from analogs .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Dose-Response Validation : Re-test IC₅₀ values in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
- Metabolite Screening : Use LC-MS to identify in vitro metabolites (e.g., oxidative cleavage of dihydropyridinone) that may alter activity .
- Species-Specificity Analysis : Compare human vs. murine target binding via SPR (surface plasmon resonance) to explain differential efficacy .
Methodological Recommendations
- Contradiction Mitigation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve spectral overlaps from dihydropyridinone tautomers .
- Scale-Up Strategies : Transition batch synthesis to flow chemistry for thioether formation, reducing reaction time from 12h to 2h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
